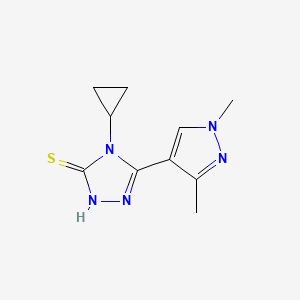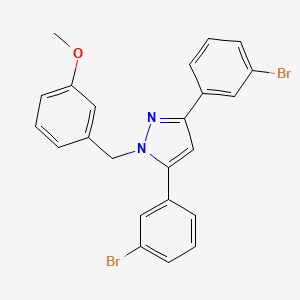![molecular formula C26H20N4O3 B10911066 3-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10911066.png)
3-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core linked to a bipyrazolyl moiety through a propenoyl group. The presence of multiple functional groups and aromatic rings in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one typically involves a multi-step process. One common method is the aldol condensation reaction. In this process, 3-acetyl-2,5-dimethylthiophene and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde are reacted in the presence of ethanolic NaOH at room temperature. The reaction mixture is stirred for several hours, followed by acidification and extraction to obtain the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form corresponding quinones.
Reduction: The propenoyl group can be reduced to form saturated derivatives.
Substitution: The aromatic rings in the bipyrazolyl moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
3-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The bipyrazolyl moiety can bind to specific proteins, affecting their function. These interactions result in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives and bipyrazolyl-containing molecules. Compared to these compounds, 3-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H20N4O3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[(E)-3-[3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazol-4-yl]prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C26H20N4O3/c1-17-22(16-29(2)27-17)25-19(15-30(28-25)20-9-4-3-5-10-20)12-13-23(31)21-14-18-8-6-7-11-24(18)33-26(21)32/h3-16H,1-2H3/b13-12+ |
InChI Key |
ZAHWWDWKLDJPBB-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=NN(C=C1C2=NN(C=C2/C=C/C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C=CC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10910983.png)
![3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B10910986.png)
![ethyl 6-amino-2-(chloromethyl)-5-cyano-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-4H-pyran-3-carboxylate](/img/structure/B10910987.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole](/img/structure/B10910992.png)
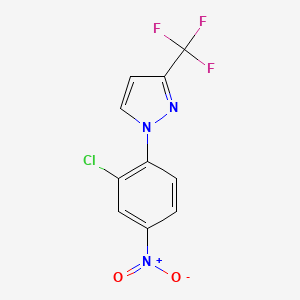
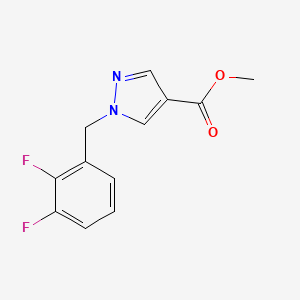
![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911010.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10911015.png)
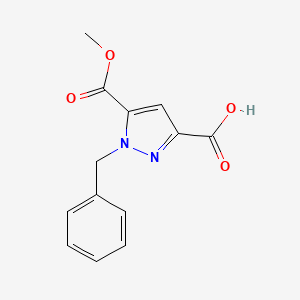
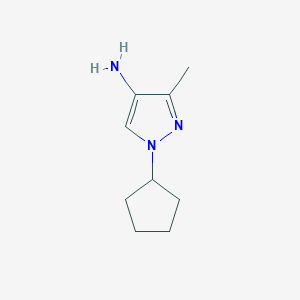
![2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10911038.png)
![N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(2,4,6-tribromo-3-hydroxybenzylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B10911040.png)
